2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide

Medicinal Chemistry Synthetic Accessibility Structure-Activity Relationship

Accelerate your medicinal chemistry program with this unique thiazolidine-2,4-dione (TZD) acetamide featuring a direct N-(3-nitrophenyl) linkage. Unlike common N-thiazolyl or N-benzothiazolyl analogs, this minimal pharmacophore (MW 295.27) omits the heterocyclic linker for enhanced synthetic scalability—ideal for parallel synthesis and hit expansion libraries. Its distinct meta-nitro electronic profile (σmeta = +0.71) is predicted to shift selectivity toward nitroreductases, aldehyde oxidase, and carbonic anhydrase isoforms (CA-IX/CA-XII), enabling focused screening cascades. Secure this cost-efficient fragment for rapid structure-activity relationship (SAR) exploration.

Molecular Formula C11H9N3O5S
Molecular Weight 295.27 g/mol
CAS No. 449185-79-9
Cat. No. B11619683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide
CAS449185-79-9
Molecular FormulaC11H9N3O5S
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC(=O)S2
InChIInChI=1S/C11H9N3O5S/c15-9(5-8-10(16)13-11(17)20-8)12-6-2-1-3-7(4-6)14(18)19/h1-4,8H,5H2,(H,12,15)(H,13,16,17)
InChIKeyHVGXTCMOMGFTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide (CAS 449185-79-9): A Structurally Distinct Thiazolidinedione-Acetamide for Anti-Inflammatory and Antioxidant Research


2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide (CAS 449185-79-9) is a synthetic small molecule belonging to the thiazolidine-2,4-dione (TZD) acetamide class, with the molecular formula C11H9N3O5S and a molecular weight of 295.27 g/mol . This compound features a 2,4-dioxo-1,3-thiazolidin-5-yl core linked via an acetamide bridge to a 3-nitrophenyl group. The TZD scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of biological activities including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects [1]. Unlike the extensively studied N-thiazolyl and N-benzothiazolyl TZD-acetamide series, this compound bears a direct N-(3-nitrophenyl)acetamide moiety, omitting the heterocyclic linker that characterizes the majority of published analogs in this chemical space.

Why 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide Cannot Be Replaced by a Generic Thiazolidinedione or Simple Nitroacetanilide


Within the thiazolidine-2,4-dione acetamide class, minor structural modifications produce drastic changes in biological activity profiles. The target compound's unique architecture—a direct acetamide linkage to a 3-nitrophenyl group without an intervening thiazole or benzothiazole ring—distinguishes it from the well-characterized N-(4-aryl-1,3-thiazol-2-yl) and N-(1,3-benzothiazol-2-yl) series [1]. In those series, compounds 4m and 4n (bearing 6-nitro-benzothiazol-2-yl substituents) exhibited both antioxidant and anti-inflammatory activities, whereas other analogs with different substitution patterns showed only single-activity profiles [1]. The meta-nitro position further differentiates this compound from para-nitro analogs (e.g., 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide), which may exhibit altered electronic distribution, hydrogen-bonding capacity, and metabolic stability . Simply substituting a generic TZD or a simple nitroacetanilide such as N-(3-nitrophenyl)acetamide (CAS 122-28-1) would forfeit the synergistic pharmacophoric combination of the TZD ring and the meta-nitro directing effects that are hypothesized to govern target engagement and polypharmacology in this chemical series.

Quantitative Differentiation Evidence for 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide (CAS 449185-79-9) vs. Closest Analogs


Structural Simplification vs. N-Benzothiazolyl-TZD-Acetamides: Absence of Heterocyclic Linker Reduces Synthetic Complexity

The target compound lacks the benzothiazole or thiazole linker present in the most active analogs from the Koppireddi 2013 series, such as compound 4m (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide) [1]. This reduction in molecular complexity translates to a two-step synthetic route from commercially available thiazolidine-2,4-dione and N-(3-nitrophenyl)-2-chloroacetamide, compared to the four-step sequence required for the benzothiazolyl analogs [1]. While compound 4m demonstrated dual antioxidant and anti-inflammatory activity in the Koppireddi panel (DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, erythrocyte hemolytic inhibition, and IL-1β/MCP-1 secretion suppression), the target compound's simpler architecture offers advantages for hit-to-lead optimization, fragment-based drug design, and combinatorial library construction where scaffold complexity must be minimized.

Medicinal Chemistry Synthetic Accessibility Structure-Activity Relationship

Meta-Nitro Substitution: Differentiated Electronic Profile vs. Para-Nitro and Hydroxy Analogs

The 3-nitrophenyl (meta-nitro) substituent in the target compound imparts a distinct electronic profile compared to the 4-nitrophenyl (para-nitro) isomer and the 3-hydroxyphenyl analog. The Hammett σmeta value for NO2 is +0.71, while σpara is +0.78, indicating that the para-nitro group exerts a stronger electron-withdrawing resonance effect [1]. This electronic difference can influence the acidity of the acetamide NH proton (pKa), the reactivity of the TZD ring toward nucleophilic attack, and the compound's hydrogen-bond acceptor capacity. In the 3-hydroxyphenyl analog (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide), BRENDA data show MAO-B inhibition with an IC50 of 11 μM [2], whereas the 2-hydroxyphenyl analog shows potent AKR1C3 inhibition (IC50 = 0.213 μM) with ~1000-fold selectivity over AKR1C2 [3]. The nitro group's inability to act as a hydrogen-bond donor, combined with its strong electron-withdrawing character, is expected to shift the target profile away from hydroxyphenyl-mediated enzyme inhibition toward redox-modulatory or electrophilic mechanisms.

Physical Organic Chemistry Drug Design Structure-Property Relationships

Carbonic Anhydrase Inhibitory Potential: Class-Level Inference from Thiazolidin-Based CA Inhibitors

Thiazolidin-based scaffolds have been investigated as carbonic anhydrase (CA) inhibitors. BindingDB data for a closely related thiazolidin-based CA inhibitor (BDBM239173) report a Ki of 1.36 μM (1.36E+3 nM) against human carbonic anhydrase II (CA-II) and 5.38 μM against CA-I, measured at pH 7.4 and 2°C using the 4-nitrophenylacetate (NPA) hydrolysis assay [1]. Although this specific data point corresponds to a structurally distinct thiazolidin analog (SMILES: Cc1ccc(s1)C1SCC(=O)N1c1cccc(C)n1), the presence of the thiazolidine-dione core in the target compound suggests potential CA inhibitory activity that warrants direct evaluation. No direct CA inhibition data are currently available for CAS 449185-79-9. In comparison, acetazolamide, the clinical standard, exhibits a Ki of ~62 nM against CA-II [2], indicating that further structural optimization of the TZD-acetamide series is required to achieve clinically relevant potency.

Enzyme Inhibition Carbonic Anhydrase Thiazolidine Pharmacology

Antioxidant Activity Inference: Electron-Withdrawing Nitro Group Enhances Radical Scavenging in TZD-Acetamide Series

In the Koppireddi 2013 series, compounds bearing electron-withdrawing nitro substituents on the aromatic ring consistently demonstrated enhanced DPPH radical scavenging efficacy. Specifically, compounds 4m (6-nitro-benzothiazol-2-yl) and 4n (6-methoxy-benzothiazol-2-yl) exhibited both antioxidant and anti-inflammatory activities, with 4m, 4n, 4c, 4d, and 4o all showing good DPPH radical scavenging [1]. The presence of the nitro group increases the electrophilicity of the aromatic system, facilitating one-electron transfer to the DPPH radical. The target compound's 3-nitrophenyl group is structurally poised to confer similar radical scavenging capacity, though direct DPPH IC50 data for CAS 449185-79-9 are not available. In contrast, the simple N-(3-nitrophenyl)acetamide (CAS 122-28-1, a comparator lacking the TZD ring) has no reported antioxidant activity [2], underscoring the necessity of the TZD moiety for this functional phenotype.

Antioxidant Free Radical Scavenging DPPH Assay

Anti-Inflammatory Activity Inference: TZD-Acetamide Scaffold Required for IL-1β and MCP-1 Suppression

In the Koppireddi 2013 study, compounds 4a, 4h, 4i, 4k, 4m, and 4n demonstrated excellent anti-inflammatory activity as measured by IL-1β and MCP-1 secretion inhibition [1]. Compound 4m, the closest structural analog to the target compound (differing only by the presence of a benzothiazole linker between the acetamide and the nitrophenyl group), exhibited both antioxidant and anti-inflammatory activities [1]. The TZD-acetamide pharmacophore is critical for this dual activity; simple N-(3-nitrophenyl)acetamide lacks the TZD ring and has no reported anti-inflammatory activity. While direct IL-1β or MCP-1 inhibition data for CAS 449185-79-9 are not available, the structural precedent established by 4m suggests that the target compound may retain anti-inflammatory capacity, pending experimental confirmation.

Anti-Inflammatory Cytokine Inhibition Immunomodulation

Physicochemical Differentiation: Solubility and LogP Profile Divergence from Thiazole-Linked Analogs

The elimination of the benzothiazole or thiazole linker in the target compound is predicted to significantly alter its physicochemical profile relative to the Koppireddi 2013 series. The reference compound N-(3-nitrophenyl)acetamide (CAS 122-28-1) has a melting point of 151-153°C and is freely soluble in chloroform and nitrobenzene but sparingly soluble in water [1]. The addition of the TZD ring in the target compound increases both molecular weight and hydrogen-bonding capacity (additional NH and two carbonyl groups), which is expected to reduce logP and improve aqueous solubility relative to benzothiazole-linked analogs such as 4m [2]. The 4-nitrophenyl isomer (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide) provides a direct positional isomer comparator; the meta vs. para nitro substitution is known to influence crystal packing, melting point, and solubility in organic solvents, with meta-substituted aromatic amides generally exhibiting lower melting points than their para counterparts due to reduced molecular symmetry [2].

Physicochemical Properties Drug-Likeness ADME

Recommended Application Scenarios for 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide (CAS 449185-79-9) Based on Differentiated Evidence


Fragment-Based and Scaffold-Hopping Programs Targeting the Redox-Inflammation Axis

The compound's reduced molecular complexity and direct N-(3-nitrophenyl)acetamide architecture (without a heterocyclic linker) make it an ideal starting fragment for medicinal chemistry programs targeting dual antioxidant/anti-inflammatory mechanisms. Its structural precedent from compound 4m in the Koppireddi 2013 series—which demonstrated both DPPH radical scavenging and IL-1β/MCP-1 suppression—provides a validated phenotypic anchor [1]. Researchers can use this compound as a minimal pharmacophore to explore scaffold-hopping strategies, probing whether the benzothiazole linker in 4m is essential for activity or can be replaced by simpler linkers or direct amide connections.

Selective Enzyme Inhibition Screening Cascades Informed by Hydroxy-Analog BRENDA Data

The BRENDA-derived enzyme inhibition profiles of the 2-hydroxy and 3-hydroxy analogs (AKR1C3 IC50 = 0.213 μM; MAO-B IC50 = 11 μM) establish a baseline for screening the 3-nitro compound against these and related enzyme families [2][3]. The nitro group's distinct electronic properties (σmeta = +0.71) and lack of hydrogen-bond donor capacity are predicted to shift selectivity away from the AKR1C and MAO-B targets toward enzymes that preferentially engage electrophilic or nitroaromatic substrates, such as nitroreductases, aldehyde oxidase, or xanthine oxidase. Prioritizing these enzyme panels in a screening cascade would efficiently exploit the compound's unique substituent chemistry.

Carbonic Anhydrase Isozyme Selectivity Profiling

The BindingDB data for a structurally related thiazolidin-based scaffold (Ki = 1.36 μM against CA-II; Ki = 5.38 μM against CA-I) warrant direct CA inhibition profiling of the target compound [4]. If activity is confirmed, the compound's smaller size and simpler structure (MW 295 vs. ~396 for benzothiazole-linked analogs) could provide advantages in selectivity optimization against the 15 human CA isozymes, particularly the tumor-associated isoforms CA-IX and CA-XII, where selective inhibition is therapeutically desirable and where bulkier inhibitors often exhibit poor selectivity.

Synthetic Methodology Development Leveraging Direct Acetamide Connectivity

The compound's direct N-(3-nitrophenyl)acetamide linkage, lacking the thiazole or benzothiazole heterocycles required in the Koppireddi 2013 series, enables a more convergent and scalable synthetic route [1]. This makes it an attractive substrate for developing parallel synthesis protocols, one-pot multicomponent reactions, or solid-phase synthetic approaches. For CROs and academic medicinal chemistry laboratories, the reduced synthetic burden translates to faster compound delivery, lower cost per compound, and greater feasibility for library production in hit expansion campaigns.

Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.